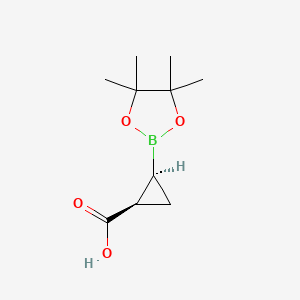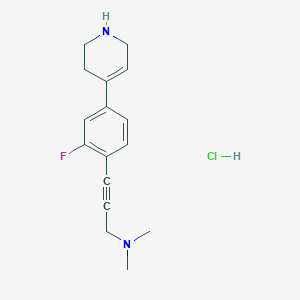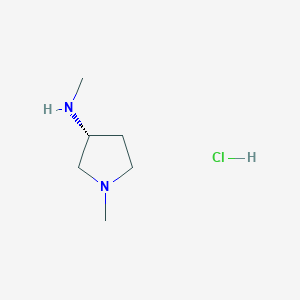
Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrrolidine ring, making it a valuable subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride involves its interaction with neurotransmitter systems. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved cognitive functions . The compound targets specific receptors in the brain, modulating their activity and influencing various neural pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphenidate: A central nervous system stimulant used to treat ADHD.
Methamphetamine: A potent central nervous system stimulant with high abuse potential.
Amphetamine: Another stimulant used in the treatment of ADHD and narcolepsy.
Uniqueness
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring, which imparts distinct pharmacological properties. Unlike other stimulants, it has a more targeted mechanism of action, leading to fewer side effects and a better safety profile .
Eigenschaften
Molekularformel |
C6H15ClN2 |
|---|---|
Molekulargewicht |
150.65 g/mol |
IUPAC-Name |
(3R)-N,1-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-6-3-4-8(2)5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
OGOVQJAPHPMQDO-FYZOBXCZSA-N |
Isomerische SMILES |
CN[C@@H]1CCN(C1)C.Cl |
Kanonische SMILES |
CNC1CCN(C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


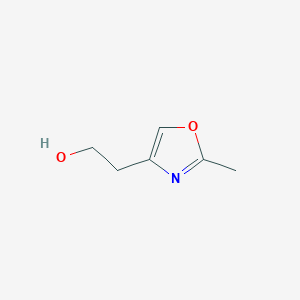
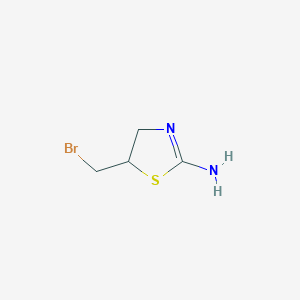



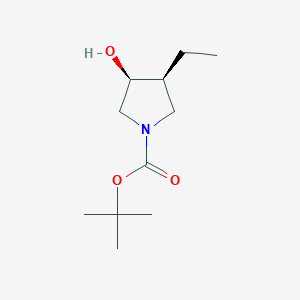

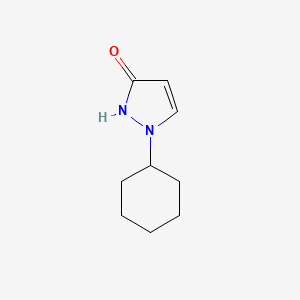
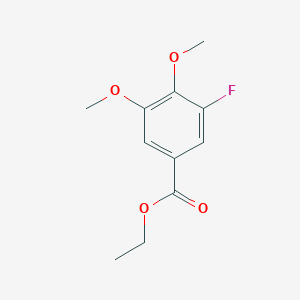
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
